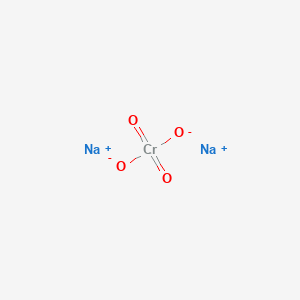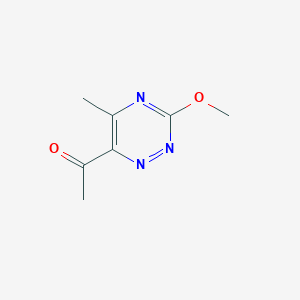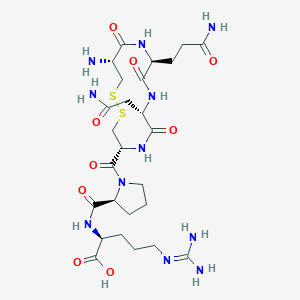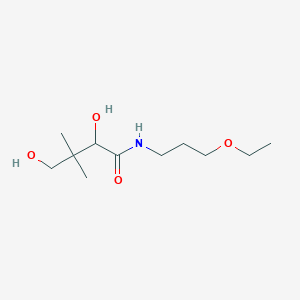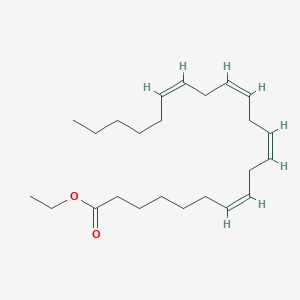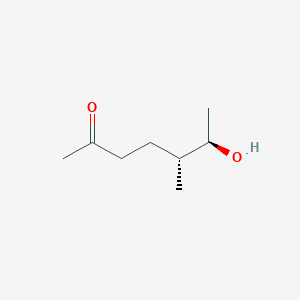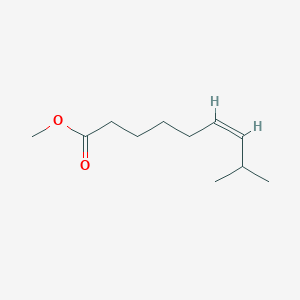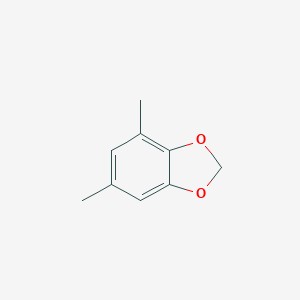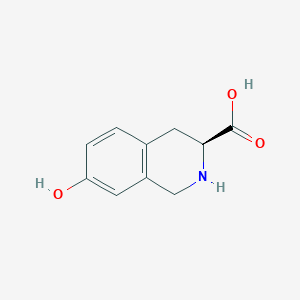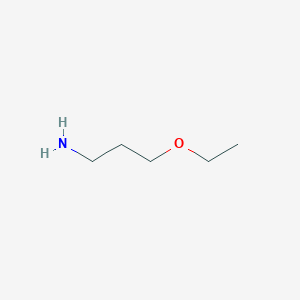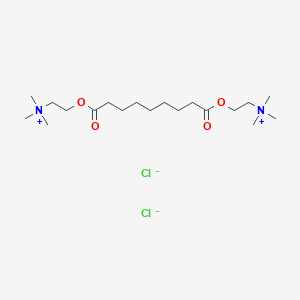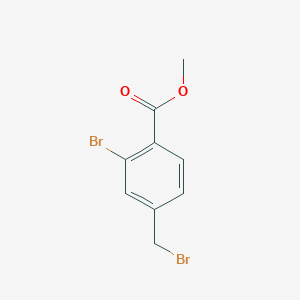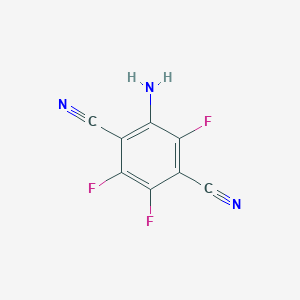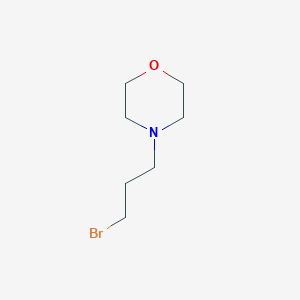
4-(3-Bromopropyl)morpholine
Übersicht
Beschreibung
4-(3-Bromopropyl)morpholine is a chemical compound that belongs to the morpholine family, characterized by the presence of a morpholine ring—a six-membered heterocycle containing both nitrogen and oxygen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of morpholine derivatives, including those with a 3-bromopropyl substituent, can be achieved through several synthetic routes. One such method involves a four-step synthesis from enantiomerically pure amino alcohols, where a key step is a Pd-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide, leading to morpholine products as single stereoisomers in moderate to good yield . Another approach for synthesizing morpholine derivatives is the reaction of 1-(4-bromophenyl)-3-morpholino-2-phenylpropan-1-one with Grignard compounds, yielding a series of tertiary amino alcohols .
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be elucidated using various spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR . For instance, the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was determined using X-ray single crystal determination, revealing that the morpholine ring adopts a chair conformation and the butadiene unit is not planar .
Chemical Reactions Analysis
Morpholine derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. For example, substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds were synthesized by Crossed-Aldol condensation, demonstrating the versatility of morpholine derivatives in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be studied through experimental and theoretical methods. DFT studies, including calculations of polarizability, hyperpolarizabilities, and nonlinear optical properties, provide insights into the electronic structure and potential applications of these compounds as future NLO materials . Additionally, thermodynamic properties such as heat capacity, entropy, and enthalpy change at various temperatures can be calculated to understand the thermal behavior of these molecules .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors
4-(3-Bromopropyl)morpholine has been utilized in the synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). An example is its use in producing DPC 963, a second-generation NNRTI drug candidate. This process demonstrated the effectiveness of morpholine derivatives in facilitating chiral moderation during drug synthesis, emphasizing their potential in antiviral drug development (Kauffman et al., 2000).
2. Development of Morpholine Derivatives
Morpholine derivatives, including those derived from 4-(3-Bromopropyl)morpholine, have been synthesized for various applications. These derivatives have been explored for their potential in medicinal chemistry, such as in the creation of cis-3,5-disubstituted morpholine compounds. This process involves diastereoselective transformations and highlights the versatility of morpholine derivatives in synthesizing structurally diverse molecules (D’hooghe et al., 2006).
3. Pharmacological Assessment of Morpholine Derivatives
Research on morpholine derivatives, including those related to 4-(3-Bromopropyl)morpholine, has included the pharmacological assessment of their properties. Studies have examined the acute toxicity and central nervous system effects of these compounds, contributing to a better understanding of their potential therapeutic applications (Avramova et al., 1998).
4. Inhibitors of the PI3K-AKT-mTOR Pathway
Morpholine derivatives have been investigated for their role as inhibitors in the PI3K-AKT-mTOR pathway, a critical pathway in cancer and other diseases. Studies have explored the use of morpholine isosteres, demonstrating their potential in developing selective and potent inhibitors for this pathway (Hobbs et al., 2019).
5. Development of Novel Synthetic Strategies
4-(3-Bromopropyl)morpholine has been instrumental in the development of new synthetic strategies for morpholine derivatives. These strategies include palladium-catalyzed carboamination reactions and the synthesis of cis-3,5-disubstituted morpholines, demonstrating the compound's utility in advanced organic synthesis (Leathen et al., 2009).
6. Synthesis of Bioactive Morpholine-Based Metal Complexes
Research has also focused on the synthesis of morpholine-based metal complexes with potential biological activities. These complexes, derived from morpholine derivatives, have been studied for their interactions with DNA, BSA, and their implications in pharmacology, highlighting the breadth of applications of morpholine derivatives in biochemistry and medicine (Sakthikumar et al., 2019).
Zukünftige Richtungen
The future directions for “4-(3-Bromopropyl)morpholine” and other morpholine derivatives are likely to involve further exploration of their synthesis, properties, and potential applications in medicinal chemistry . The morpholine ring is a privileged structure in drug design and development, and strategic structural changes in designing morpholine derivatives could provide new insights and opportunities .
Eigenschaften
IUPAC Name |
4-(3-bromopropyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrNO/c8-2-1-3-9-4-6-10-7-5-9/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUWTOMPIDVMSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20515924 | |
| Record name | 4-(3-Bromopropyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromopropyl)morpholine | |
CAS RN |
125422-83-5 | |
| Record name | 4-(3-Bromopropyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-Acetyloxy-1,2,4-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B153920.png)
